molecular formula C12H11ClSi B11946335 (4-Chlorophenyl)phenylsilane CAS No. 17951-02-9

(4-Chlorophenyl)phenylsilane

Cat. No.: B11946335
CAS No.: 17951-02-9
M. Wt: 218.75 g/mol
InChI Key: LDVXVJDPDGIQRZ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)phenylsilane is an organosilicon compound featuring a silicon atom bonded to a phenyl group (C₆H₅) and a 4-chlorophenyl group (C₆H₄Cl-4). The chlorine substituent on the aromatic ring introduces electron-withdrawing effects, which influence the compound’s reactivity and stability compared to non-halogenated analogs.

Properties

CAS No.

17951-02-9

Molecular Formula

C12H11ClSi

Molecular Weight

218.75 g/mol

IUPAC Name

(4-chlorophenyl)-phenylsilane

InChI

InChI=1S/C12H11ClSi/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,14H2

InChI Key

LDVXVJDPDGIQRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[SiH2]C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)phenylsilane typically involves the reaction of phenylsilane with 4-chlorophenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{PhSiH}_3 + \text{ClC}_6\text{H}_4\text{MgBr} \rightarrow \text{PhSiH}_2(\text{C}_6\text{H}_4\text{Cl}) + \text{MgBrH} ]

Industrial Production Methods:

Types of Reactions:

    Oxidation: (4-Chlorophenyl)phenylsilane can undergo oxidation reactions to form silanols or siloxanes.

    Reduction: The compound can be reduced to form simpler silanes.

    Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products:

    Oxidation: Silanols (e.g., PhSiH2OH) and siloxanes (e.g., PhSiH2OSiPh).

    Reduction: Simpler silanes (e.g., PhSiH3).

    Substitution: Various substituted phenylsilanes depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)phenylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Potential use in the development of silicon-based biomaterials.

    Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and materials with enhanced properties.

Mechanism of Action

The mechanism by which (4-Chlorophenyl)phenylsilane exerts its effects is primarily through its ability to form stable bonds with other elements, particularly carbon and oxygen. This allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Tris(4-methoxyphenyl)phenylsilane

  • Molecular Formula : C₂₇H₂₈O₃Si
  • Molecular Weight : 426.6 g/mol
  • Synthesis : Prepared via palladium-catalyzed coupling of phenylsilane with 4-iodoanisole, using DABCO as a base and THF as a solvent .
  • Key Properties :
    • Methoxy groups (-OCH₃) are electron-donating, enhancing the compound’s solubility in polar solvents.
    • GC-MS analysis confirms a molecular ion peak at m/z 426 .
  • Applications : Likely used in organic electronics or as a precursor for functional materials due to its extended aromatic system.

Comparison :

  • Electronic Effects : The 4-chlorophenyl group in (4-Chlorophenyl)phenylsilane is electron-withdrawing, making it more electrophilic than tris(4-methoxyphenyl)phenylsilane.
  • Reactivity : Chlorine substituents may facilitate nucleophilic substitution or cross-coupling reactions, whereas methoxy groups favor electrophilic aromatic substitution.

(4-Chlorophenyl)triethoxysilane

  • Molecular Formula : C₁₂H₁₇ClO₃Si
  • Molecular Weight : 284.8 g/mol
  • Synthesis : Likely involves hydrosilylation or direct substitution of triethoxysilane with a 4-chlorophenyl halide.
  • Key Properties :
    • Ethoxy groups (-OCH₂CH₃) are hydrolytically reactive, enabling use as a surface-modifying agent.
    • CAS RN: 21700-74-3 .
  • Applications : Widely employed in coatings, adhesives, and as a coupling agent in composite materials .

Comparison :

  • Stability : (4-Chlorophenyl)phenylsilane, with phenyl groups, is more hydrolytically stable than the triethoxy analog.
  • Functionality : The ethoxy groups in (4-Chlorophenyl)triethoxysilane allow for covalent bonding to hydroxylated surfaces (e.g., glass or metal oxides), whereas phenyl groups prioritize aromatic interactions.

(4-Chlorophenyl)trihexadecylsilane

  • Molecular Formula : C₅₄H₁₀₃ClSi
  • Molecular Weight : 815.95 g/mol
  • Key Properties :
    • Long alkyl chains (C₁₆H₃₃) confer extreme hydrophobicity.
    • CAS RN: 18822-35-0 .
  • Applications: Used in hydrophobic coatings, lubricants, or self-assembled monolayers due to its lipid-like structure .

Comparison :

  • Solubility: The trihexadecyl derivative is soluble in nonpolar solvents (e.g., hexane), whereas (4-Chlorophenyl)phenylsilane’s aromatic groups may limit solubility in aliphatic solvents.
  • Thermal Stability : Bulky alkyl chains reduce thermal stability compared to rigid phenyl groups.

Phenylsilane (C₆H₅SiH₃)

  • Molecular Formula : C₆H₈Si
  • Molecular Weight : 108.2 g/mol
  • Key Properties: A simple silane with three hydride substituents, acting as a reducing agent or phenyl group donor. Purchased commercially (e.g., Sigma-Aldrich) for hydrogen evolution or hydrosilylation reactions .
  • Applications : Common in organic synthesis for introducing phenyl groups or generating hydrogen gas .

Comparison :

  • Reactivity : Phenylsilane’s Si-H bonds are highly reactive, whereas (4-Chlorophenyl)phenylsilane’s Si-C bonds are more stable under ambient conditions.
  • Functionality : The absence of a chlorophenyl group in phenylsilane limits its utility in reactions requiring halogen-directed regioselectivity.

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